molecular formula C10H8BrClN2O B1408920 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol CAS No. 1593966-28-9

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1408920
CAS No.: 1593966-28-9
M. Wt: 287.54 g/mol
InChI Key: CBLOSVKXHPKQFE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 4-bromo-2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 4-hydroxy-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.

    Reduction: The bromo and chloro substituents on the benzyl group can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-one.

    Reduction: Formation of 1-(4-Hydroxybenzyl)-1H-pyrazol-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Bromo-2-chlorobenzene: A simpler analog with similar substituents but lacking the pyrazole ring.

    4-Bromo-2-chlorobenzonitrile: Another related compound with a nitrile group instead of the pyrazole ring.

    4-Bromo-2-chlorobenzyl alcohol: A compound with a hydroxyl group on the benzyl moiety.

Uniqueness: 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is unique due to the presence of both the pyrazole ring and the 4-bromo-2-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrClN2OC_{10}H_{8}BrClN_{2}O. The compound features a pyrazole ring substituted with a bromine atom and a chlorine atom on the benzyl group, which influences its reactivity and biological activity. The presence of halogens typically enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of pyrazole have been evaluated for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, with promising results suggesting effective bactericidal activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compound0.5Staphylococcus aureus
Other Derivative0.22 - 0.25E. coli

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer models. Studies have shown that it can inhibit the proliferation of cancer cells, particularly in glioblastoma models. The compound's mechanism involves the inhibition of key signaling pathways such as AKT, which is often upregulated in cancerous cells .

Case Study: Glioblastoma Inhibition
In a study involving patient-derived glioblastoma cell lines, the compound demonstrated significant cytotoxicity while exhibiting lower toxicity towards non-cancerous cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
  • Receptor Modulation : Interaction with cell surface receptors could alter signaling cascades responsible for cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other halogenated pyrazole derivatives:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
1-(4-Chlorobenzyl)-1H-pyrazol-4-olLowModerate
1-(4-Methylbenzyl)-1H-pyrazol-4-olModerateLow

Future Directions and Research Implications

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential toxicity. Structure–activity relationship (SAR) studies are critical for identifying modifications that could improve its efficacy as an antimicrobial or anticancer agent.

Properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLOSVKXHPKQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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